Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a pyrazine-2-carboxamide substituent at position 2 and a methyl ester at position 4. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its pharmacological versatility, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
methyl 2-(pyrazine-2-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-21-13(20)8-2-3-9-11(6-8)22-14(17-9)18-12(19)10-7-15-4-5-16-10/h2-7H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHFTYFZGKRBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways: Involvement in metabolic pathways, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs are compared below based on substituents, synthesis, and bioactivity:
Physicochemical Properties
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., target compound, ) improve cell permeability compared to carboxylic acids (), which may ionize at physiological pH.
- Pyrazine vs. Pyridine: Pyrazine’s dual nitrogen atoms offer enhanced π-stacking and H-bonding vs.
Tables
Table 1: Substituent Impact on Bioactivity
Biological Activity
Methyl 2-(pyrazine-2-carboxamido)benzo[d]thiazole-6-carboxylate, a compound belonging to the benzo[d]thiazole derivatives, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on various studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structural framework that includes a benzo[d]thiazole ring, a pyrazine moiety, and a carboxylate group. It is typically synthesized through the reaction of 2-(pyrazine-2-carboxamido)benzo[d]thiazole with methylchloroformate in the presence of triethylamine, yielding an ester bond. The resulting product is a white or light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Notably, derivatives of this compound have shown inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. In studies assessing its efficacy against ATP-phosphoribosyl transferase (ATP-PRTase), it was found to significantly inhibit the enzyme, with competitive inhibition characteristics .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | EC50 (μM) | Kd (μM) | Inhibition Type |
|---|---|---|---|
| This compound | X.X | Y.Y | Competitive Inhibition |
| Compound 1n | 0.5 | 0.1 | Strong Competitive Inhibition |
| Compound 2a | 1.0 | 0.3 | Moderate Competitive Inhibition |
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated promising anticancer activity. Studies have shown that certain derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. The presence of specific functional groups within the structure is crucial for enhancing anticancer activity and selectivity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | U937 | X.X | Procaspase-3 Activation |
| Compound 8j | MCF-7 | 5.0 | Induction of Apoptosis |
| Compound 8k | Hep G2 | 4.4 | Induction of Apoptosis |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural features. The combination of the pyrazine and benzo[d]thiazole rings along with the carboxylate moiety enhances its lipophilicity and cellular membrane penetration capabilities. This structural arrangement is believed to be pivotal for its therapeutic efficacy compared to other similar compounds .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Antitubercular Screening : A study conducted on a series of benzo[d]thiazole derivatives revealed that this compound exhibited significant antitubercular activity with an EC50 value indicating potent inhibition against Mycobacterium tuberculosis strains .
- Anticancer Evaluation : Another investigation into its anticancer properties demonstrated that this compound could effectively induce apoptosis in cancer cell lines, showcasing its potential as a lead compound for further drug development .
Q & A
Q. Table: Structure-Activity Relationship (SAR)
| Substituent Position | Modification | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Thiazole-4 | -CH₃ | 4.2 | 2.1 |
| Pyrazine-3 | -Cl | 3.5 | 2.4 |
| Pyrazine-3 | -CF₃ | 2.8 | 2.7 |
(Basic) What solvents and catalysts optimize the amidation step during synthesis?
Answer:
- Solvents: Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .
- Catalysts: EDCI/HOBt or DCC/DMAP systems yield >80% conversion at 25°C .
- Reaction Monitoring: TLC (silica, EtOAc/hexane 1:1) or in situ FTIR to track carbonyl disappearance .
(Advanced) How does crystallography (e.g., SHELX) resolve structural ambiguities in derivatives?
Answer:
Single-crystal X-ray diffraction (SHELX suite) reveals:
- Conformational Flexibility: The dihedral angle between thiazole and pyrazine rings (e.g., 15–25°) impacts packing and solubility .
- Hydrogen Bonding: Intermolecular H-bonds between amide NH and ester carbonyl stabilize crystal lattices, validated via SHELXL refinement .
(Basic) What are the stability considerations for this compound under varying pH?
Answer:
- Acidic Conditions (pH <3): Ester hydrolysis occurs, forming the carboxylic acid derivative (t₁/₂ = 2 h at pH 2) .
- Basic Conditions (pH >10): Amide bond cleavage dominates, requiring storage in neutral buffers (e.g., PBS) .
(Advanced) Can this compound act as a photosensitizer in photodynamic therapy (PDT)?
Answer:
The thiazole-pyrazine system exhibits π→π* transitions (λmax = 320–350 nm) with moderate singlet oxygen quantum yield (ΦΔ = 0.15). Modifications with heavy atoms (e.g., Br at thiazole-4) enhance ΦΔ to 0.32 via spin-orbit coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
